tert-Butyl 2-(pyridin-2-ylmethylene)hydrazinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

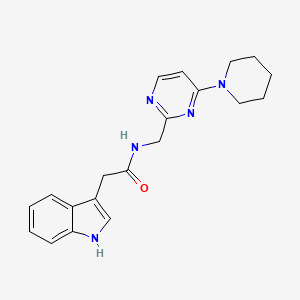

“tert-Butyl 2-(pyridin-2-ylmethylene)hydrazinecarboxylate” is a chemical compound that has been used as an intermediate for the preparation of antiviral protease inhibitors . It has a molecular weight of 221.26 .

Molecular Structure Analysis

This compound has a complex molecular structure. It contains a total of 31 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 hydrazone, and 1 Pyridine .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C . The compound has a molecular weight of 221.26 .Scientific Research Applications

Synthesis of Heterocycles

- tert-Butyl 1-hydrazinecarboxylate, a related compound to tert-butyl 2-(pyridin-2-ylmethylene)hydrazinecarboxylate, is used in synthesizing hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione and related heterocycles. This reaction involves the use of triphosgene and ethyl 2-pyrrolidinecarboxylate (Obreza & Urleb, 2003).

Analytical Chemistry

- In analytical chemistry, tert-butyl 2-[4-(pyridine-2-yl) benzyl] hydrazine carboxylate is identified as a genotoxic impurity in Atazanavir sulphate drug substance, and its determination is crucial for drug safety (G. K et al., 2017).

Catalysis and Chemical Reactions

- tert-Butyl 2-(pyridin-2-ylmethylene)hydrazinecarboxylate is involved in palladium-catalyzed amination reactions. This process is crucial for creating protected bifunctional hydrazinopyridine linkers suitable for metal-bioconjugate syntheses (Arterburn et al., 2001).

Coordination Chemistry

- The compound is used in the study of coordination and photochemical properties of certain ligands. These ligands, containing tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate, are investigated for their ability to coordinate a Zn(II) ion, which is significant in developing fluorescent sensors (Formica et al., 2018).

Supramolecular Chemistry

- tert-Butyl 2-(pyridin-2-ylmethylene)hydrazinecarboxylate is involved in the synthesis of p-tert-butylthiacalix[4]arenes, which are significant in creating supramolecular self-assemblies. These assemblies are used for studying mechanisms of nanoscale particle formation and have applications in recognizing metal cations and dicarboxylic acids (Yushkova et al., 2012).

Organic Synthesis

- This compound is utilized in various organic synthesis processes, like the preparation of binuclear high spin cobalt(II) complexes and exploring their magnetic properties, which is crucial in material science and catalysis (Zolotukhin et al., 2016).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the search results, its use as an intermediate in the preparation of antiviral protease inhibitors suggests that it may play a role in inhibiting the function of viral proteases, enzymes that are critical for the life cycle of certain viruses .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin, wash with plenty of soap and water (P302+P352) .

properties

IUPAC Name |

tert-butyl N-[(E)-pyridin-2-ylmethylideneamino]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-11(2,3)16-10(15)14-13-8-9-6-4-5-7-12-9/h4-8H,1-3H3,(H,14,15)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPXJWZSCZWVIR-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=CC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N/N=C/C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(pyridin-2-ylmethylene)hydrazinecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2694903.png)

![1-(4-Ethylpiperazin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2694908.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-4-(2,5-dimethylpyrrol-1-yl)butan-1-one](/img/structure/B2694910.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2694914.png)

![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B2694916.png)

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2694918.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2694919.png)

![6-Bromo-3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2694920.png)